molecular formula C18H21FN2O2 B14988675 N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-fluorobenzamide

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-fluorobenzamide

Cat. No.: B14988675
M. Wt: 316.4 g/mol
InChI Key: VHCQADCUKVWJCH-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-fluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a dimethylamino group, a methoxyphenyl group, and a fluorobenzamide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride.

    Amidation: The acid chloride is then reacted with 4-fluoroaniline in the presence of a base such as triethylamine to form the amide intermediate.

    Dimethylation: The final step involves the reaction of the amide intermediate with dimethylamine to introduce the dimethylamino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery for targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl and fluorobenzamide moieties contribute to hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-fluorobenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and fluorobenzamide moieties provide additional sites for interaction, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H21FN2O2

Molecular Weight

316.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-fluorobenzamide

InChI

InChI=1S/C18H21FN2O2/c1-21(2)16(15-6-4-5-7-17(15)23-3)12-20-18(22)13-8-10-14(19)11-9-13/h4-11,16H,12H2,1-3H3,(H,20,22)

InChI Key

VHCQADCUKVWJCH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=C(C=C1)F)C2=CC=CC=C2OC

Origin of Product

United States

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